molecular formula C14H17NO2 B2952344 N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide CAS No. 2094000-27-6

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide

Cat. No. B2952344
CAS RN: 2094000-27-6
M. Wt: 231.295
InChI Key: OSVUTGFALIANQR-CHWSQXEVSA-N
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Description

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide, also known as PMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a nucleotide analogue that has been shown to inhibit the replication of retroviruses, including HIV-1, and has been proposed as a potential treatment for HIV/AIDS.

Mechanism of Action

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a nucleotide analogue that works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication.
Biochemical and physiological effects:
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours in humans. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is primarily excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is its potency against retroviruses, including HIV-1. It has also been shown to have a low risk of inducing drug resistance, making it a potentially effective long-term treatment option. However, N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has limited solubility in water, which can make it difficult to administer in certain forms. It also has a short half-life, which may require frequent dosing.

Future Directions

Future research on N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide could focus on developing new formulations that improve solubility and bioavailability. It could also involve exploring the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in combination with other antiviral agents to enhance its efficacy. Additionally, further studies could investigate the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in the treatment of other viral infections, such as hepatitis B and C.

Synthesis Methods

The synthesis of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide involves several steps, including the protection of the hydroxyl group on the oxolane ring, the addition of a nitrogen-containing group, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the nitrogen-containing group and the prop-2-enamide moiety.

Scientific Research Applications

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been extensively studied for its potential use as an antiviral agent. In vitro studies have shown that N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a potent inhibitor of HIV-1 replication, with an EC50 value in the low nanomolar range. It has also been shown to be effective against other retroviruses, including simian immunodeficiency virus (SIV) and feline immunodeficiency virus (FIV).

properties

IUPAC Name

N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVUTGFALIANQR-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide

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